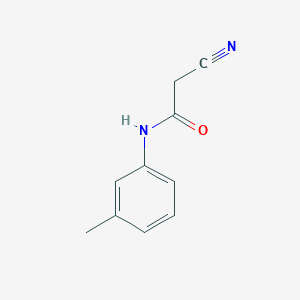

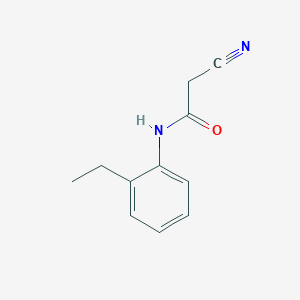

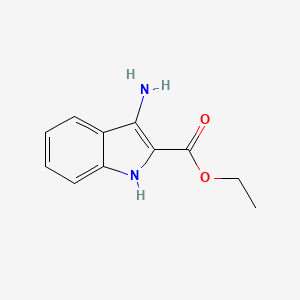

2-cyano-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-cyano-N-(3-methylphenyl)acetamide involves using primary compounds and synthesizing novel compounds through various chemical reactions. For example, Yang Man-li (2008) detailed the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, employing 3-fluoro-4-cyanophenol as a primary compound and confirming structures through elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated through various spectroscopic methods, including IR, UV–Vis, and X-ray crystallography. Ratcliff et al. (2012) conducted experimental and theoretical studies on cyanoximes and their metal complexes, providing insights into the molecular structure through ab initio calculations, which showed a very satisfactory agreement between calculated and experimental geometrical parameters (Ratcliff et al., 2012).

Chemical Reactions and Properties

Research on this compound and its derivatives has highlighted their role as synthons in the formation of polyfunctionalized heterocyclic compounds. Moustafa A. Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block, emphasizing its reactivity and applications in synthesizing heterocyclic compounds (Gouda, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide critical insights into the behavior of this compound under different conditions. Studies like those by Gowda et al. (2007) on related acetamides have detailed the conformation and crystal structure, contributing to a better understanding of their physical properties (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and interaction with various reagents, have been a subject of study, highlighting their versatility in organic synthesis. For instance, Shams et al. (2010) explored the reactivity of a related compound in synthesizing different heterocyclic derivatives, demonstrating the compound's diverse chemical reactivity and potential for producing a wide range of products (Shams et al., 2010).

Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Evaluation

Antitumor Activities : 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related compound, was synthesized and used to derive heterocyclic compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds exhibited significant antitumor activities against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).

Synthon in Heterocyclic Synthesis : 2-Cyano-N-(4-sulfamoylphenyl) acetamide, another closely related compound, has been utilized as a building block for the synthesis of polyfunctionalized heterocyclic compounds. This review highlights its synthesis, reactivity, and applications in creating diverse heterocyclic structures (Moustafa A. Gouda, 2014).

Antimicrobial Agents : A study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains (E. Darwish et al., 2014).

Utility in Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide has been reviewed for its preparation and chemical reactivity, serving as an important intermediate for the synthesis of diverse and novel heterocyclic systems (M. Gouda et al., 2015).

Safety and Hazards

2-cyano-N-(3-methylphenyl)acetamide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

Propriétés

IUPAC Name |

2-cyano-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOVOMLCZXTDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351186 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54153-19-4 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)